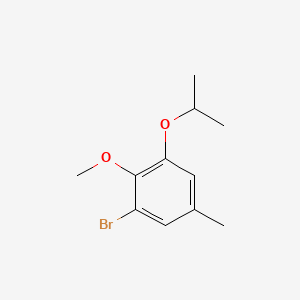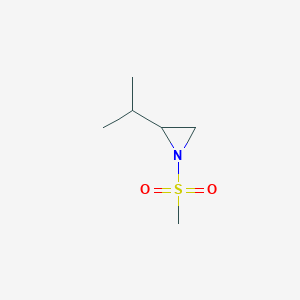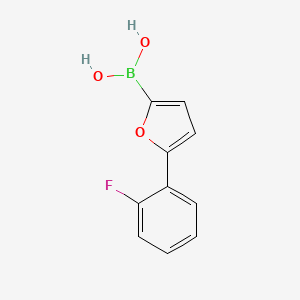![molecular formula C37H53N5O12S B14779810 5-[(3aR,4R,6aS)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-{20-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2,6-dioxopiperidin-1-yl]-3,6,9,12,15,18-hexaoxaicosan-1-yl}pentanamide](/img/structure/B14779810.png)
5-[(3aR,4R,6aS)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-{20-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2,6-dioxopiperidin-1-yl]-3,6,9,12,15,18-hexaoxaicosan-1-yl}pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biotin-PEG6-Thalidomide is a compound that combines biotin, a vitamin essential for various metabolic processes, with thalidomide, a drug known for its immunomodulatory and anti-inflammatory properties. The PEG6 linker, a polyethylene glycol chain, enhances the solubility and stability of the compound in aqueous media. This compound is primarily used as a cereblon affinity probe in PROTAC (Proteolysis Targeting Chimeras) and targeted protein degradation research .
Vorbereitungsmethoden
The synthesis of Biotin-PEG6-Thalidomide involves several steps, including the attachment of biotin and thalidomide through a PEG6 linker. The process typically employs click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition, to form a stable triazole linkage between the biotin and thalidomide moieties . The reaction conditions often involve the use of solvents like DMSO, DMF, acetone, and acetonitrile, with the reaction being carried out at room temperature or slightly elevated temperatures .
Analyse Chemischer Reaktionen
Biotin-PEG6-Thalidomide undergoes various chemical reactions, including:
Oxidation and Reduction:
Substitution: The PEG6 linker allows for substitution reactions, where functional groups can be added or replaced.
Click Chemistry: The Huisgen 1,3-dipolar cycloaddition is a key reaction used in the synthesis of this compound, forming a stable triazole ring.
Common reagents used in these reactions include copper catalysts for click chemistry and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Biotin-PEG6-Thalidomide has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and in click chemistry reactions.
Biology: Serves as a cereblon affinity probe in PROTAC research, aiding in the study of protein degradation pathways
Wirkmechanismus
The mechanism of action of Biotin-PEG6-Thalidomide involves its binding to cereblon, a protein that plays a crucial role in the ubiquitin-proteasome system. By binding to cereblon, the compound can modulate the degradation of specific target proteins, leading to various biological effects. The PEG6 linker enhances the solubility and stability of the compound, facilitating its interaction with molecular targets .
Vergleich Mit ähnlichen Verbindungen
Biotin-PEG6-Thalidomide is unique due to its combination of biotin, PEG6 linker, and thalidomide. Similar compounds include:
Biotin-PEG4-Thalidomide: Similar structure but with a shorter PEG linker, affecting its solubility and stability.
Biotin-PEG8-Thalidomide: Longer PEG linker, potentially offering different solubility and stability properties.
Thalidomide-Biotin Analogue: A simpler version without the PEG linker, used in early studies of thalidomide’s molecular targets.
These compounds share similar applications but differ in their physical and chemical properties, influencing their effectiveness in various research contexts.
Eigenschaften
Molekularformel |
C37H53N5O12S |
|---|---|
Molekulargewicht |
791.9 g/mol |
IUPAC-Name |
5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[3-(1,3-dioxoisoindol-2-yl)-2,6-dioxopiperidin-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C37H53N5O12S/c43-31(8-4-3-7-30-33-28(25-55-30)39-37(48)40-33)38-11-13-49-15-17-51-19-21-53-23-24-54-22-20-52-18-16-50-14-12-41-32(44)10-9-29(36(41)47)42-34(45)26-5-1-2-6-27(26)35(42)46/h1-2,5-6,28-30,33H,3-4,7-25H2,(H,38,43)(H2,39,40,48)/t28-,29?,30?,33-/m0/s1 |
InChI-Schlüssel |
UCCXTWDQIINXHE-LYBHRTGISA-N |
Isomerische SMILES |
C1CC(=O)N(C(=O)C1N2C(=O)C3=CC=CC=C3C2=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC4[C@@H]5[C@H](CS4)NC(=O)N5 |
Kanonische SMILES |
C1CC(=O)N(C(=O)C1N2C(=O)C3=CC=CC=C3C2=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-methyl-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyridazine-3-carboxamide](/img/structure/B14779746.png)

![2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoyl]amino]acetic acid](/img/structure/B14779771.png)
![N-[5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B14779783.png)

![2-amino-N,3-dimethyl-N-[(4-nitrophenyl)methyl]butanamide](/img/structure/B14779802.png)

![Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]dichloro[1-(1-methylethyl)-1H-imidazole-kappaN3]-, (SP-4-1)-](/img/structure/B14779816.png)


![[(4R,4aS)-4-hydroxy-3,4a,8,8-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethyl]-2,3,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate](/img/structure/B14779826.png)

